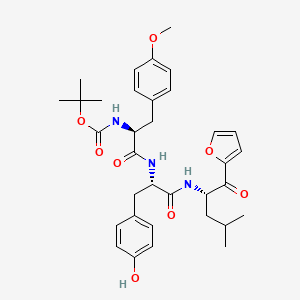

20S Proteasome-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H43N3O8 |

|---|---|

Molecular Weight |

621.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1 |

InChI Key |

PIHVFDCGCIKOJQ-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C1=CC=CO1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 20S Proteasome Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound named "20S Proteasome-IN-3" did not yield any specific information in the public domain. This suggests that the compound may be proprietary, in early-stage development and not yet published, or referred to by a different designation. This guide, therefore, provides an in-depth overview of the general mechanism of action of well-characterized 20S proteasome inhibitors.

Introduction to the 20S Proteasome

The proteasome is a large, multicatalytic protease complex responsible for degrading the majority of intracellular proteins, thereby maintaining protein homeostasis. It plays a critical role in numerous cellular processes, including cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. The 26S proteasome, the most common form, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RPs). The 20S proteasome constitutes the catalytic core of this complex.

The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings (α7-β7-β7-α7). The two outer α-rings are catalytically inactive and function as a gate for substrate entry. The two inner β-rings house the proteolytic active sites. In mammals, three of the seven β-subunits are catalytically active, each with a distinct substrate preference:

-

β5 (PSMB5): Exhibits chymotrypsin-like (CT-L) activity, cleaving after hydrophobic amino acid residues.

-

β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic residues.

-

β1 (PSMB6): Displays caspase-like (C-L) or post-glutamyl peptide hydrolyzing (PGPH) activity, cleaving after acidic residues.[1][2]

Inhibition of the 20S proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has emerged as a key therapeutic strategy, most notably in the treatment of cancers like multiple myeloma.[3][4]

General Mechanism of Action of 20S Proteasome Inhibitors

20S proteasome inhibitors function by binding to the active sites within the β-subunits, thereby blocking their proteolytic activity.[3] This leads to the accumulation of polyubiquitinated proteins that would normally be degraded. The buildup of these proteins, including critical cell cycle regulators and pro-apoptotic factors, disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[3][4]

Inhibitors can be broadly classified based on their chemical nature and their mode of binding:

-

Covalent Inhibitors: These inhibitors form a covalent bond with the N-terminal threonine residue in the active sites of the β-subunits. This class includes peptide boronic acids (e.g., Bortezomib, Ixazomib), epoxyketones (e.g., Carfilzomib, Epoxomicin), and peptide aldehydes (e.g., MG132).[5][6] The binding can be reversible or irreversible. For instance, Bortezomib is a slowly reversible inhibitor, whereas Carfilzomib binds irreversibly.[5][7]

-

Non-covalent Inhibitors: These compounds inhibit the proteasome through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. They are typically reversible and can offer a different pharmacological profile compared to their covalent counterparts.[8]

The primary target for most clinically approved proteasome inhibitors is the β5 subunit due to its dominant role in protein degradation.[4] However, at higher concentrations, many of these inhibitors also block the β1 and β2 subunits.[5]

Quantitative Data: Inhibitory Potency

The potency of various proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different catalytic subunits.

| Inhibitor | Class | Target Subunit | IC50 (nM) | Reversibility | Citation(s) |

| Bortezomib | Peptide Boronate | β5 (CT-L) | ~5-10 | Slowly Reversible | [9] |

| β1 (C-L) | ~400-600 | Slowly Reversible | [9] | ||

| β2 (T-L) | ~2500-3500 | Slowly Reversible | [9] | ||

| Carfilzomib | Peptide Epoxyketone | β5 (CT-L) | ~5-22 | Irreversible | [5][10] |

| β1 (C-L) | ~600-620 | Irreversible | [10] | ||

| β2 (T-L) | ~380-400 | Irreversible | [10] | ||

| Ixazomib | Peptide Boronate | β5 (CT-L) | 3.4 | Reversible | [7] |

| β1 (C-L) | 31 | Reversible | [7] | ||

| β2 (T-L) | 3500 | Reversible | [7] | ||

| MG132 | Peptide Aldehyde | β5 (CT-L) | Low nM range | Reversible | [5] |

| β1 & β2 (C-L, T-L) | Low µM range | Reversible | [5] | ||

| Epoxomicin | Peptide Epoxyketone | β5 (CT-L) | Potent (nM range) | Irreversible | [11] |

| β1 & β2 (C-L, T-L) | 1000x & 100x less potent | Irreversible | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Proteasome Inhibition

Proteasome inhibition triggers a cascade of cellular events, primarily through two major pathways: the Unfolded Protein Response (UPR) and the NF-κB signaling pathway.

Experimental Workflow for Assessing Proteasome Inhibition

A typical workflow to characterize a novel proteasome inhibitor involves biochemical assays to determine its direct effect on proteasome activity, followed by cell-based assays to assess its cellular consequences.

Detailed Experimental Protocols

Protocol 1: In Vitro 20S Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S Proteasome

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT)

-

Fluorogenic Substrate: Suc-LLVY-AMC (stock in DMSO)

-

Test Inhibitor (serial dilutions in DMSO)

-

Opaque 96-well microplate

-

Fluorescence plate reader (Excitation: ~345-380 nm, Emission: ~445-460 nm)

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 1X Assay Buffer. Dilute the Suc-LLVY-AMC substrate stock to a working concentration (e.g., 200 µM or 20X) in Assay Buffer.

-

Assay Setup: In a 15 or 50 mL conical tube, prepare a master mix of Assay Buffer.

-

Enzyme Preparation: Dilute the purified 20S proteasome in the Assay Buffer to a working concentration (e.g., 0.2 µg per well).

-

Inhibitor Addition: To the wells of the 96-well plate, add 2 µL of your test inhibitor dilutions (or DMSO for vehicle control).

-

Enzyme Addition: Add 188 µL of the diluted proteasome solution to each well containing the inhibitor. Mix gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding 10 µL of the 20X Substrate Working Solution to each well.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 60 minutes).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][12]

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol assesses the phosphorylation status of key proteins in the NF-κB pathway following proteasome inhibitor treatment.

Materials:

-

Cultured cells (e.g., HeLa, RAW264.7)

-

Proteasome inhibitor

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-total p65, anti-total IκBα, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of the proteasome inhibitor for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step as in step 8.

-

Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[14]

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities using appropriate software. Normalize phosphorylated protein levels to total protein levels.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cultured cells

-

Proteasome inhibitor

-

Opaque-walled 96-well plates suitable for luminescence

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells for no-cell blanks.

-

Cell Treatment: After overnight incubation, treat the cells with various concentrations of the proteasome inhibitor. Include vehicle-treated wells as a negative control. Incubate for a desired period (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

-

Assay: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

-

Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average luminescence of the no-cell blank from all experimental readings. Express the data as fold-change in caspase activity relative to the vehicle-treated control.[3][8]

This document is intended for research purposes only and synthesizes information from publicly available sources.

References

- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]

- 3. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Specific Proteasome Inhibitors | MDPI [mdpi.com]

- 11. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. protocols.io [protocols.io]

The 20S Proteasome as a Therapeutic Target: A Technical Guide to Inhibitor Discovery and Synthesis

The 20S proteasome is the catalytic core of the 26S proteasome, a crucial multi-subunit protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells.[1] By degrading proteins marked for destruction via the ubiquitin pathway, the proteasome plays a vital role in cellular homeostasis, cell cycle regulation, and signal transduction.[2] Its central role in these processes has made it a significant target for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][3] This guide provides a technical overview of the discovery and synthesis of key 20S proteasome inhibitors, experimental protocols for their evaluation, and the signaling pathways they modulate.

Representative 20S Proteasome Inhibitors

The development of proteasome inhibitors has been a major advancement in cancer therapy. Most inhibitors are designed as peptide-based scaffolds with an electrophilic "warhead" at the C-terminus that covalently binds to the active site N-terminal threonine residue of the proteasome's catalytic β-subunits.[3][4]

Bortezomib (originally PS-341) is a first-in-class dipeptide boronate proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[2][3] It acts as a reversible inhibitor of the chymotrypsin-like (ChT-L) activity of the 20S proteasome.[3]

The synthesis of Bortezomib has been approached through both linear and convergent strategies. A convergent approach involves the synthesis of two key fragments, N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt, which are then coupled.[2] This method has been shown to be more efficient, with higher yields and better atom economy compared to earlier linear syntheses.[2] The final product is typically isolated as a trimeric boronic anhydride, which forms a stable diester with mannitol for formulation. Upon reconstitution in a saline solution, the active boronic acid is released.[2][5]

Carfilzomib is a second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor.[6][7] It is derived from epoxomicin, a natural product.[6] Carfilzomib selectively and irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome, leading to an accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.[7]

The synthesis of Carfilzomib is complex, involving the preparation of a key epoxyketone "warhead".[8][9] Improved synthetic processes focus on the stereoselective synthesis of this fragment, for instance, through a manganese-catalyzed epoxidation followed by epimerization to achieve the desired diastereomer.[9] The synthesis often involves fragment condensation strategies to assemble the final tetrapeptide structure.[7]

Quantitative Data: Inhibitory Activity

The inhibitory potency of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different proteolytic activities of the 20S proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).

| Compound | Target Activity | IC50 (nM) | Notes |

| Bortezomib | ChT-L (β5) | 0.6 | Reversible inhibitor. Approved for multiple myeloma and mantle cell lymphoma.[2] |

| C-L (β1) | 3,500 | ||

| T-L (β2) | 3,000 | ||

| Carfilzomib | ChT-L (β5) | 5 | Irreversible inhibitor. Derived from the natural product epoxomicin.[6][7] |

| Salinosporamide A (Marizomib) | ChT-L (β5) | 1.3 | Irreversible inhibitor, inhibits all three proteolytic activities.[4] |

| T-L (β2) | 430 | ||

| C-L (β1) | 8,300 |

Experimental Protocols

Evaluating the efficacy of 20S proteasome inhibitors requires both biochemical and cell-based assays.

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of purified 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl[10]

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-leucine-leucine-valine-tyrosine-aminomethylcoumarin)[11][12]

-

Proteasome Inhibitor (e.g., Bortezomib)

-

96-well black microplate

-

Fluorometer (Excitation: 360-380 nm, Emission: 460-480 nm)[12][13]

Procedure:

-

Prepare serial dilutions of the proteasome inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the proteasome inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 10-20 µM.[12]

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.[10]

-

Calculate the rate of substrate cleavage (RFU/min).

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

This protocol outlines a method to measure proteasome activity in cultured cells using a commercially available luminescent assay kit (e.g., Proteasome-Glo™).[14][15]

Materials:

-

Cultured cells (e.g., multiple myeloma cell lines)

-

Cell culture medium

-

Proteasome inhibitor

-

Proteasome-Glo™ Cell-Based Assay Reagent (containing a specific luminogenic substrate like Suc-LLVY-aminoluciferin)[15]

-

96-well white-walled, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[16]

-

Treat the cells with serial dilutions of the proteasome inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

-

Equilibrate the plate to room temperature.

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[15]

-

Add an equal volume of the Proteasome-Glo™ reagent to each well.[14]

-

Mix the contents by orbital shaking for 2 minutes.

-

Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.[14][17]

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescent signal against the inhibitor concentration to determine the IC50 value in a cellular context.

Visualizations: Signaling Pathways and Experimental Workflows

Proteasome inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that control cell survival and proliferation.

Figure 1: Canonical NF-κB signaling pathway. Proteasome inhibitors block the degradation of IκB, preventing NF-κB translocation and gene expression.

References

- 1. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Natural product scaffolds as inspiration for the design and synthesis of 20S human proteasome inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00111B [pubs.rsc.org]

- 4. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (Marizomib) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carfilzomib - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]

- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thomassci.com [thomassci.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]

- 15. promega.com [promega.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Target Binding Site of 20S Proteasome-IN-3 on the 20S Proteasome

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20S proteasome is a critical cellular machinery for protein degradation and a validated target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the binding interactions between the hypothetical inhibitor, 20S Proteasome-IN-3, and its target, the 20S proteasome. This document details the architecture of the 20S proteasome's active sites, the mechanism of inhibitor binding, quantitative data for representative non-covalent inhibitors, and detailed experimental protocols for characterizing such interactions. Visual diagrams are provided to illustrate key structural features and experimental workflows.

Introduction: The 20S Proteasome as a Therapeutic Target

The ubiquitin-proteasome system is the primary pathway for regulated intracellular protein degradation in eukaryotic cells. The central proteolytic engine of this system is the 26S proteasome, which consists of a 20S core particle (CP) and one or two 19S regulatory particles (RPs). The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, forming an α7β7β7α7 structure. The proteolytic activity resides within the two inner β-rings, which harbor three distinct types of active sites:

-

β5 (Chymotrypsin-like): Cleaves after large hydrophobic residues.

-

β2 (Trypsin-like): Cleaves after basic residues.

-

β1 (Caspase-like): Cleaves after acidic residues.

Inhibition of the 20S proteasome, particularly the chymotrypsin-like activity of the β5 subunit, has proven to be an effective strategy in cancer therapy. By blocking protein degradation, proteasome inhibitors can disrupt cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis in rapidly dividing cancer cells. This compound is conceptualized as a potent and selective non-covalent inhibitor of the chymotrypsin-like activity of the 20S proteasome.

Target Binding Site and Mechanism of Action

The active sites of the 20S proteasome are located on the N-terminal threonine (Thr1) residue of the β1, β2, and β5 subunits. The hydroxyl group of this threonine acts as the nucleophile in the proteolytic reaction.

Binding of this compound (Hypothetical Non-Covalent Inhibitor):

As a hypothetical non-covalent inhibitor, this compound is designed to bind reversibly to the chymotrypsin-like active site of the β5 subunit. The binding is characterized by a network of non-covalent interactions, including:

-

Hydrogen Bonds: Key hydrogen bonds are formed with the backbone and side chains of amino acids lining the active site pocket, including the catalytic Thr1 residue.

-

Hydrophobic Interactions: The inhibitor is expected to possess hydrophobic moieties that fit into the S1 substrate-binding pocket, which in the β5 subunit is adapted to accommodate large hydrophobic amino acid side chains.

-

Van der Waals Forces: These forces contribute to the overall stability of the inhibitor-proteasome complex.

The binding of this compound to the β5 active site physically obstructs the entry of protein substrates, thereby inhibiting the chymotrypsin-like proteolytic activity. The selectivity for the β5 subunit over β1 and β2 is achieved through the specific shape and chemical properties of the inhibitor, which are complementary to the unique architecture of the β5 active site pocket.

Quantitative Data for Representative Non-Covalent 20S Proteasome Inhibitors

To provide a quantitative context for the potency of inhibitors like the hypothetical this compound, the following table summarizes the inhibitory concentration (IC50) values for several known non-covalent inhibitors targeting the chymotrypsin-like activity of the 20S proteasome.

| Inhibitor | Target Site | IC50 (nM) | Organism | Reference |

| Compound 1 | β5 (Chymotrypsin-like) | 20 | Human | [1][2] |

| TMC-95A | β5 (Chymotrypsin-like) | Low Nanomolar | Not Specified | [1] |

| Bz-Phe-boroLeu | β5 (Chymotrypsin-like) | 10-100 (Ki) | Mammalian | [3] |

| Cbz-Leu-Leu-boroLeu | β5 (Chymotrypsin-like) | 10-100 (Ki) | Mammalian | [3] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and activity of 20S proteasome inhibitors.

20S Proteasome Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome using a specific substrate.

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)

-

DMSO (for dissolving substrate and inhibitor)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to a final concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare 20S Proteasome Solution: Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1 nM).

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the 20S proteasome solution.

-

Add 50 µL of Assay Buffer to the wells.

-

For background control wells, add 100 µL of Assay Buffer without the proteasome.

-

-

Initiate Reaction: Add 100 µL of the working substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.[4]

-

Data Analysis: Subtract the background fluorescence from the fluorescence of the sample wells. The fluorescence intensity is directly proportional to the proteasome activity.

Inhibitor IC50 Determination Assay

This protocol determines the concentration of an inhibitor required to inhibit 50% of the 20S proteasome's activity.

Materials:

-

All materials from the 20S Proteasome Activity Assay protocol.

-

20S Proteasome Inhibitor (e.g., this compound)

Procedure:

-

Prepare Inhibitor Stock Solution: Dissolve the inhibitor in DMSO to a high concentration (e.g., 10 mM).

-

Prepare Serial Dilutions of Inhibitor: Perform a serial dilution of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Setup:

-

To each well of a 96-well plate, add 50 µL of the 20S proteasome solution (e.g., 1 nM final concentration).

-

Add 50 µL of the serially diluted inhibitor solutions to the respective wells.

-

For the positive control (100% activity), add 50 µL of Assay Buffer with the same percentage of DMSO as the inhibitor wells.

-

For the negative control (0% activity), a known potent proteasome inhibitor can be used, or no proteasome is added.

-

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the proteasome.

-

Initiate Reaction: Add 100 µL of the working substrate solution (e.g., 100 µM Suc-LLVY-AMC) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity as described in the activity assay.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

X-ray Crystallography of 20S Proteasome-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of the 20S proteasome in complex with an inhibitor.

Materials:

-

Highly purified and concentrated 20S proteasome

-

20S Proteasome Inhibitor

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation: Incubate the purified 20S proteasome with a molar excess of the inhibitor to ensure saturation of the binding sites.

-

Crystallization:

-

Set up crystallization trials using various techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) to find conditions that yield diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a high-intensity X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known proteasome structure as a search model.

-

Build the inhibitor into the electron density map.

-

Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.[5][6]

-

-

Structural Analysis: Analyze the final structure to identify the specific interactions between the inhibitor and the active site residues of the 20S proteasome.

Visualizations

The following diagrams illustrate key structural and logical relationships relevant to the interaction of inhibitors with the 20S proteasome.

References

- 1. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 determination [bio-protocol.org]

- 5. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S beta5-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Catalytic Core: A Technical Guide to the Selectivity Profile of 20S Proteasome-Targeted Compounds

For Researchers, Scientists, and Drug Development Professionals

The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, is a critical regulator of intracellular protein homeostasis. Its dysfunction is implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the selectivity profile of compounds targeting the 20S proteasome, with a focus on its distinct catalytic subunits. While specific data for a compound designated "20S Proteasome-IN-3" is not publicly available, this guide outlines the principles and methodologies used to characterize the selectivity of any small molecule inhibitor or activator targeting this complex.

The 20S Proteasome: A Multi-Subunit Catalytic Machine

The 20S proteasome is a cylindrical complex composed of four stacked heptameric rings: two outer α-rings and two inner β-rings.[1][2] The outer α-subunits (PSMA1–PSMA7) form a gate that regulates substrate entry into the proteolytic chamber.[2] The inner β-subunits (PSMB1–PSMB7) house the catalytic activity. In eukaryotes, three of these β-subunits possess distinct proteolytic activities:[1][2][3]

-

β1 (PSMB6): Exhibits caspase-like (C-L) activity, cleaving after acidic residues.

-

β2 (PSMB7): Displays trypsin-like (T-L) activity, cleaving after basic residues.

-

β5 (PSMB5): Responsible for chymotrypsin-like (CT-L) activity, cleaving after hydrophobic residues.

This multi-component catalytic core allows for the degradation of a wide array of protein substrates. The differential activities of these subunits are the basis for designing selective proteasome-targeted therapies.

Understanding Selectivity: Targeting the Catalytic Triad

The development of 20S proteasome inhibitors has evolved from non-selective agents to compounds with high specificity for one or more of the catalytic β-subunits. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The table below provides a representative summary of the selectivity profiles for different classes of 20S proteasome inhibitors, illustrating how their inhibitory concentrations (IC50) can vary across the three major catalytic activities.

| Inhibitor Class | Target Subunit(s) | Representative IC50 (nM) - CT-L (β5) | Representative IC50 (nM) - T-L (β2) | Representative IC50 (nM) - C-L (β1) |

| Peptide Boronates | Primarily β5 | 1 - 10 | 100 - 1000 | >1000 |

| Peptide Epoxides | Primarily β5 and β1 | 10 - 50 | >1000 | 50 - 200 |

| β-Lactones | Primarily β5 and β2 | 5 - 20 | 50 - 200 | >1000 |

| Non-covalent Inhibitors | Variable | Variable | Variable | Variable |

Note: The IC50 values presented are representative and can vary depending on the specific compound, assay conditions, and source of the proteasome.

Experimental Protocols for Determining Selectivity

Accurate determination of a compound's selectivity profile is paramount in drug development. The following outlines a generalized protocol for assessing the inhibitory activity of a test compound against the different catalytic subunits of the 20S proteasome.

In Vitro Proteasome Activity Assay

This assay measures the ability of a compound to inhibit the cleavage of specific fluorogenic peptide substrates by the purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic Substrates:

-

Suc-LLVY-AMC: For chymotrypsin-like (CT-L) activity

-

Bz-VGR-AMC: For trypsin-like (T-L) activity

-

Z-LLE-AMC: For caspase-like (C-L) activity

-

-

Test compound (e.g., this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Bortezomib)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup:

-

To each well of the microplate, add the test compound at various concentrations.

-

Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for compound binding.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).

-

Data Analysis:

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound.

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each catalytic activity.

-

Visualizing Selectivity and Experimental Workflow

Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.

Caption: Conceptual diagram of inhibitor selectivity for 20S proteasome subunits.

Caption: Workflow for in vitro proteasome activity and inhibition assay.

Off-Target Considerations

While achieving selectivity against the proteasome's catalytic subunits is a primary goal, it is also critical to assess for off-target effects on other cellular proteases and proteins. Broader screening panels, such as those employing activity-based protein profiling (ABPP) or proteome-wide thermal shift assays (CETSA), can provide a more comprehensive understanding of a compound's specificity and potential for unintended interactions.

Conclusion

The rational design and thorough characterization of 20S proteasome-targeted compounds are essential for the development of safe and effective therapeutics. By understanding the distinct roles of the catalytic β-subunits and employing robust experimental methodologies to define selectivity, researchers can advance the next generation of proteasome modulators for the treatment of a wide range of human diseases.

References

In Vitro Enzymatic Activity of 20S Proteasome Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.[1][2] Its central role in regulating processes such as cell cycle progression, apoptosis, and signal transduction has made it a prime target for therapeutic intervention, particularly in oncology.[3] The development of potent and specific 20S proteasome inhibitors requires a thorough understanding of their in vitro enzymatic activity.

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro enzymatic activity of 20S proteasome inhibitors. While specific data for a compound designated "20S Proteasome-IN-3" is not publicly available, this document will use a representative inhibitor as an example to illustrate data presentation and experimental design.

20S Proteasome: Structure and Enzymatic Activities

The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings.[1][2][4] The two outer α-rings act as a gate, regulating substrate entry, while the two inner β-rings house the proteolytic active sites.[4] Eukaryotic 20S proteasomes possess three distinct enzymatic activities, each attributed to a specific β-subunit:

-

Chymotrypsin-like (CT-L) activity: Primarily cleaves after large hydrophobic residues and is considered the rate-limiting step in protein degradation. This activity is associated with the β5 subunit.

-

Trypsin-like (T-L) activity: Cleaves after basic residues and is mediated by the β2 subunit.

-

Caspase-like (C-L) or Post-glutamyl peptide hydrolase (PGPH) activity: Cleaves after acidic residues and is located in the β1 subunit.

In Vitro Assays for 20S Proteasome Enzymatic Activity

The enzymatic activity of the 20S proteasome and the potency of its inhibitors are typically assessed using fluorogenic peptide substrates. These assays are sensitive, quantitative, and adaptable to high-throughput screening.[5][6][7]

Experimental Protocol: Chymotrypsin-like (CT-L) Activity Assay

This protocol describes a common method for measuring the chymotrypsin-like activity of the 20S proteasome and determining the IC50 value of an inhibitor.

Materials and Reagents:

-

Purified human 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

-

Test Inhibitor (e.g., a generic 20S proteasome inhibitor)

-

Positive Control Inhibitor (e.g., MG132)

-

Dimethyl Sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for a potent inhibitor might be in the low micromolar range.

-

Reaction Setup:

-

Add 2 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 48 µL of pre-warmed assay buffer containing purified 20S proteasome (e.g., 0.5 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of pre-warmed assay buffer containing the fluorogenic substrate Suc-LLVY-AMC (e.g., 50 µM final concentration) to each well.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Note: Similar protocols can be used to measure the trypsin-like and caspase-like activities by substituting the substrate with Z-ARR-AMC (for T-L activity) and Z-LLE-AMC (for C-L activity), respectively.

Data Presentation: In Vitro Activity of a Representative 20S Proteasome Inhibitor

The inhibitory activity of a compound against the 20S proteasome is typically summarized in a table format for easy comparison.

| Enzymatic Activity | β-Subunit | Fluorogenic Substrate | Representative Inhibitor IC50 (nM) |

| Chymotrypsin-like (CT-L) | β5 | Suc-LLVY-AMC | 5.2 |

| Trypsin-like (T-L) | β2 | Z-ARR-AMC | 850 |

| Caspase-like (C-L) | β1 | Z-LLE-AMC | 320 |

Table 1: Illustrative in vitro inhibitory activity of a representative 20S proteasome inhibitor against the three major enzymatic activities of the human 20S proteasome. IC50 values are hypothetical and serve as an example of typical data presentation.

Visualizations

Workflow for In Vitro 20S Proteasome Inhibition Assay

Caption: Workflow of an in vitro 20S proteasome enzymatic inhibition assay.

Mechanism of 20S Proteasome Inhibition

Caption: Competitive inhibition of the 20S proteasome active site.

Conclusion

The characterization of the in vitro enzymatic activity of 20S proteasome inhibitors is a fundamental step in the drug discovery and development process. The fluorometric assays described herein provide a robust and reproducible method for quantifying the potency and selectivity of these compounds against the different catalytic subunits of the proteasome. A thorough understanding of these experimental approaches is essential for researchers aiming to develop novel therapeutics targeting this important cellular machinery.

References

- 1. Proteasome - Wikipedia [en.wikipedia.org]

- 2. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the mechanism of proteasome 20S core particle gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scalable In Vitro Proteasome Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. ubpbio.com [ubpbio.com]

- 9. Ubpbio Proteasome Activity Fluorometric Assay Kit I, Quantity: Each of | Fisher Scientific [fishersci.com]

The Impact of 20S Proteasome Inhibition on Ubiquitin-Independent Degradation: A Technical Guide Featuring Bortezomib

Disclaimer: Initial searches for a specific compound designated "20S Proteasome-IN-3" did not yield any publicly available data. Therefore, this guide utilizes the well-characterized, FDA-approved 20S proteasome inhibitor, Bortezomib (PS-341, Velcade®) , as a representative molecule to explore the effects of 20S proteasome inhibition on ubiquitin-independent protein degradation. The principles, experimental setups, and pathways described herein are broadly applicable to the study of inhibitors with a similar mechanism of action.

Introduction to Ubiquitin-Independent Degradation and the 20S Proteasome

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. While the canonical pathway involves the tagging of substrates with ubiquitin for degradation by the 26S proteasome, a significant subset of proteins is targeted to the 20S proteasome core particle for degradation in a ubiquitin-independent manner. This pathway is crucial for the turnover of oxidized, misfolded, and intrinsically disordered proteins.

The 20S proteasome is a barrel-shaped complex that houses the proteolytic active sites. Its activity is essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors of the 20S proteasome, such as Bortezomib, are powerful tools for studying the intricacies of ubiquitin-independent degradation and hold significant therapeutic potential.

Mechanism of Action: Bortezomib and the 20S Proteasome

Bortezomib is a dipeptidyl boronic acid that acts as a potent, reversible, and selective inhibitor of the 20S proteasome. Its primary mechanism of action involves the formation of a stable complex with the N-terminal threonine residue of the proteolytically active β-subunits within the 20S core. This interaction preferentially targets the chymotrypsin-like (CT-L) activity of the β5 subunit, which is often the rate-limiting step in protein degradation.[1]

By inhibiting the catalytic activity of the 20S proteasome, Bortezomib leads to the accumulation of both ubiquitinated and non-ubiquitinated protein substrates. This disruption of protein homeostasis triggers a cascade of cellular events, including cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on proteasome function.

Quantitative Data: Inhibitory Profile of Bortezomib

The inhibitory potency of Bortezomib against the different catalytic activities of the 20S proteasome has been well-documented. The following tables summarize key quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Chymotrypsin-like activity) | 9 nM | Purified 20S proteasome | [2] |

| Ki (β5 subunit) | 1.6 nM | 20S proteasome | [3] |

| IC50 (Caspase-like activity) | 0.48 µM | Purified 20S proteasome | [2] |

| IC50 (Trypsin-like activity) | 7.0 µM | Purified 20S proteasome | [2] |

Table 1: In Vitro Inhibitory Activity of Bortezomib against 20S Proteasome Subunits.

| Substrate | Effect of Bortezomib | Cell Line | Key Findings | Reference |

| p53 | Stabilization and accumulation | Hematopoietic stem/progenitor cells | Bortezomib treatment leads to a rapid and significant increase in p53 protein levels, peaking at 1.5 hours post-treatment. | [4][5] |

| p53 | Stabilization | LNCaP-Pro5 prostate cancer cells | Bortezomib induces strong stabilization of p53. | [6] |

| Ornithine Decarboxylase (ODC) | Inhibition of degradation | Cell-free system | While ODC is degraded by the 26S proteasome without ubiquitination, its degradation is sensitive to proteasome inhibitors. | [7][8] |

Table 2: Effect of Bortezomib on Ubiquitin-Independent Substrates.

Experimental Protocols

In Vitro 20S Proteasome Activity Assay (Chymotrypsin-like)

This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Bortezomib (or other inhibitors)

-

Lysis Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors)

-

Assay Buffer (25 mM HEPES, pH 7.5, 0.5 mM EDTA)

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

96-well black microplate

-

Fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with Bortezomib at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

-

Adjust the volume of each well to 100 µL with Assay Buffer.

-

Include a blank control (Assay Buffer only) and a positive control (untreated cell lysate).

-

-

Kinetic Measurement:

-

Prepare a 2X working solution of Suc-LLVY-AMC (e.g., 100 µM) in Assay Buffer.

-

Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity every 5 minutes for 60-120 minutes.

-

-

Data Analysis:

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

-

Normalize the activity to the protein concentration.

-

Plot the percentage of inhibition against the Bortezomib concentration to determine the IC50 value.

-

Western Blot Analysis of p53 Stabilization

This protocol details the detection of p53 protein levels in cells following treatment with Bortezomib.

Materials:

-

Cells expressing wild-type p53

-

Bortezomib

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibody: anti-p53 antibody

-

Primary Antibody: anti-Actin or anti-GAPDH antibody (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with Bortezomib (e.g., 10-100 nM) for various time points (e.g., 0, 1.5, 3, 6 hours).[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in p53 levels.

-

Signaling Pathways and Visualizations

Bortezomib-Induced p53 Stabilization Pathway

Bortezomib inhibits the 20S proteasome, leading to the stabilization of p53, a known substrate for ubiquitin-independent degradation. This stabilization allows p53 to accumulate in the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[2][9]

Experimental Workflow for Assessing Bortezomib's Effect

The following diagram illustrates a typical experimental workflow to investigate the impact of Bortezomib on ubiquitin-independent degradation.

Conclusion

Bortezomib serves as an invaluable tool for elucidating the mechanisms of ubiquitin-independent protein degradation mediated by the 20S proteasome. Its well-defined inhibitory profile and profound effects on key cellular substrates like p53 provide a robust framework for investigation. The experimental protocols and pathways detailed in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting the 20S proteasome in various disease contexts. Further research into the expanding repertoire of ubiquitin-independent substrates will undoubtedly continue to refine our understanding of this critical cellular process.

References

- 1. researchgate.net [researchgate.net]

- 2. The proteasome inhibitor bortezomib induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasome inhibitor bortezomib stabilizes and activates p53 in hematopoietic stem/progenitors and double-negative T cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proteasome inhibitor bortezomib stabilizes a novel active form of p53 in human LNCaP-Pro5 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ornithine decarboxylase is degraded by the 26S proteasome without ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of the Hdm2/p53 and Proteasome Pathways May Enhance the Antitumor Activity of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility and Stability of 20S Proteasome Inhibitors in DMSO

Introduction

The 20S proteasome is a critical target in drug discovery, particularly in oncology and immunology. Small molecule inhibitors of the 20S proteasome are therefore of significant interest to researchers. A fundamental prerequisite for the successful screening and development of these inhibitors is a thorough understanding of their physicochemical properties, most notably their solubility and stability in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the most widely used solvent for storing and handling compounds in drug discovery due to its excellent solvating power for a wide range of organic molecules.

This technical guide addresses the critical aspects of determining the solubility and stability of novel or poorly characterized 20S proteasome inhibitors, using "20S Proteasome-IN-3" as a representative example for which specific public data is not available. The methodologies and protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to generate reliable data, ensuring the integrity of their screening and downstream experiments.

Section 1: Solubility of 20S Proteasome Inhibitors in DMSO

The solubility of a compound in DMSO is a critical parameter that dictates the maximum concentration achievable for stock solutions. Inaccurate assumptions about solubility can lead to compound precipitation, resulting in erroneous concentration values in biological assays and unreliable experimental outcomes. Kinetic solubility, which measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer, is particularly relevant for high-throughput screening.

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

This protocol describes a common method for determining the kinetic solubility of a compound. Nephelometry measures the turbidity of a solution caused by the formation of a precipitate.

Materials:

-

This compound (or test compound)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear bottom microplates

-

Plate reader with nephelometry or turbidity reading capabilities

-

Multichannel pipette or automated liquid handler

Procedure:

-

Prepare a high-concentration stock solution: Accurately weigh a small amount of the test compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing or sonication.

-

Create a serial dilution plate in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).

-

Prepare the assay plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well clear bottom plate.

-

Add the compound dilutions: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate containing PBS. This will result in a final DMSO concentration of 2%.

-

Incubate and measure: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light. Measure the turbidity of each well using a nephelometer.

-

Data analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 2% DMSO).

Data Presentation: Kinetic Solubility of this compound

| Compound Concentration (µM) | Turbidity (Nephelometric Turbidity Units - NTU) | Observation (Precipitate/No Precipitate) |

| 100 | ||

| 50 | ||

| 25 | ||

| 12.5 | ||

| 6.25 | ||

| 3.125 | ||

| 1.56 | ||

| 0 (Control) |

Visualization: Kinetic Solubility Determination Workflow

Section 2: Stability of 20S Proteasome Inhibitors in DMSO

The stability of a compound in its DMSO stock solution is crucial for maintaining its integrity over time. Degradation can lead to a decrease in the active compound concentration and the formation of new, potentially interfering species. Stability should be assessed under various storage conditions and time points.

Experimental Protocol: Compound Stability Assessment in DMSO

This protocol outlines a general procedure for evaluating the stability of a compound in DMSO at different temperatures over an extended period.

Materials:

-

This compound (or test compound)

-

Anhydrous DMSO

-

HPLC or LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

Analytical column (e.g., C18)

-

HPLC or LC-MS system with a UV or MS detector

-

Temperature-controlled storage units (e.g., 4°C refrigerator, -20°C freezer, -80°C freezer)

-

Autosampler vials

Procedure:

-

Prepare stock solution: Prepare a stock solution of the test compound in anhydrous DMSO at a known concentration (e.g., 1 mM).

-

Aliquot and store: Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.

-

Time zero analysis (T=0): Immediately analyze one of the freshly prepared aliquots by HPLC or LC-MS to determine the initial purity. This serves as the baseline.

-

Storage: Store the aliquots at different temperatures: room temperature (~25°C), 4°C, -20°C, and -80°C. Protect from light.

-

Time point analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

-

Sample analysis: Analyze the retrieved aliquots by the same HPLC or LC-MS method used for the T=0 analysis.

-

Data analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A decrease in the relative peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.

Analytical Methods for Stability Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing compound purity. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.[1][2][3]

-

Example Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength appropriate for the compound.

-

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides higher sensitivity and specificity. It can confirm the identity of the parent compound by its mass-to-charge ratio (m/z) and help identify potential degradation products.[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the structural integrity of the compound over time. Changes in the spectrum, such as the disappearance of characteristic peaks or the appearance of new ones, indicate degradation. NMR can also be used to determine the concentration of the analyte using the residual solvent signal as an internal standard.[7][8][9][10]

Data Presentation: Stability of this compound in DMSO

Table 2.1: Stability at Different Temperatures Over Time

| Time Point | % Remaining (Room Temp) | % Remaining (4°C) | % Remaining (-20°C) | % Remaining (-80°C) |

| T=0 | 100% | 100% | 100% | 100% |

| 1 Week | ||||

| 1 Month | ||||

| 3 Months | ||||

| 6 Months |

Table 2.2: Freeze-Thaw Cycle Stability

| Number of Freeze-Thaw Cycles | % Remaining (-20°C) | % Remaining (-80°C) |

| 0 | 100% | 100% |

| 1 | ||

| 3 | ||

| 5 | ||

| 10 |

Visualization: Compound Stability Assessment Workflow

Section 3: Best Practices for Handling and Storing 20S Proteasome Inhibitors in DMSO

To ensure the quality and reliability of experimental results, it is essential to follow best practices for the preparation and storage of compound stock solutions in DMSO.

-

Use High-Purity DMSO: Use anhydrous, high-purity DMSO to minimize water content, as water can facilitate the degradation of some compounds.[11]

-

Accurate Weighing: Use a calibrated microbalance to accurately weigh the compound for stock solution preparation.

-

Proper Dissolution: Ensure the compound is fully dissolved in DMSO. Sonication or gentle warming can be used, but care should be taken to avoid thermal degradation.

-

Optimal Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended. However, the optimal temperature should be determined empirically through stability studies, as outlined above. Some studies have shown that a significant percentage of compounds are stable at 4°C in a DMSO/water mixture for up to two years.[11][12]

-

Aliquoting: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. Studies have shown that while many compounds are stable for several freeze-thaw cycles, it is a risk that can be easily mitigated.[4][5]

-

Protection from Light: Store stock solutions in amber vials or otherwise protected from light to prevent photochemical degradation.

-

Inert Atmosphere: For particularly sensitive compounds, consider storing aliquots under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

By following these guidelines and implementing the described experimental protocols, researchers can confidently prepare, store, and utilize solutions of 20S proteasome inhibitors, ensuring the accuracy and reproducibility of their scientific findings.

References

- 1. HPLC Separation of Mixture of DMF and DMSO | SIELC Technologies [sielc.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. HPLC with DMSO as solvent - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Off-Target Profile of 20S Proteasome-IN-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothetical off-target profile of a compound designated "20S Proteasome-IN-3." As of November 2025, there is no publicly available scientific literature or safety data for a molecule with this specific identifier. This document has been constructed based on established principles of 20S proteasome inhibitor pharmacology and common off-target assessment strategies to serve as an illustrative guide. The data and experimental protocols presented are representative examples and should not be considered as factual results for any existing compound.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.[1][2] While the 26S proteasome, which includes the 19S regulatory particle, is responsible for the degradation of ubiquitinated proteins, the 20S proteasome can independently degrade unstructured or oxidatively damaged proteins in a ubiquitin- and ATP-independent manner.[1][3][4] Inhibition of the 20S proteasome has emerged as a therapeutic strategy for various diseases, including cancer. This guide provides a detailed investigation into the hypothetical off-target effects of a novel 20S proteasome inhibitor, this compound. Understanding the selectivity and potential off-target interactions of such compounds is paramount for their development as safe and effective therapeutic agents.

Mechanism of Action of this compound

This compound is a hypothetical, potent, and reversible inhibitor of the 20S proteasome. It is designed to selectively target the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) active sites within the catalytic chamber of the 20S proteasome.[2] By binding to these sites, this compound prevents the degradation of substrate proteins, leading to an accumulation of unfolded and regulatory proteins, which can induce cell cycle arrest and apoptosis in rapidly dividing cells.

Quantitative Off-Target Profile

The selectivity of this compound was assessed against a panel of kinases and other common off-target enzymes. The following tables summarize the inhibitory activity of the compound.

On-Target Proteasome Subunit Inhibition

| Target Subunit | IC50 (nM) |

| β5 (Chymotrypsin-like) | 15 |

| β2 (Trypsin-like) | 85 |

| β1 (Caspase-like) | 250 |

Table 1: Inhibitory potency of this compound against the three catalytic subunits of the human 20S proteasome.

Off-Target Kinase Profiling (Selected Kinases)

| Kinase Target | % Inhibition at 10 µM |

| CDK2/cyclin A | < 5 |

| MAPK1 (ERK2) | 8 |

| PI3Kα | < 2 |

| AKT1 | 12 |

| SRC | 18 |

Table 2: Off-target kinase screening results for this compound. The compound shows minimal interaction with a panel of representative kinases at a high concentration, indicating good selectivity.

Detailed Experimental Protocols

Proteasome Activity Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against the individual catalytic subunits of the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic peptide substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LSTR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

-

This compound (serial dilutions)

-

384-well black microplates

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of purified 20S proteasome (final concentration 0.5 nM) to each well.

-

Incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the respective fluorogenic peptide substrate (final concentration 10 µM).

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Inhibition Assay

This protocol outlines a representative in vitro kinase assay to assess the off-target effects of this compound on a selected kinase (e.g., SRC).

Materials:

-

Recombinant human SRC kinase

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

-

This compound (at 10 µM)

-

Filter plates (e.g., phosphocellulose)

-

Scintillation counter

Procedure:

-

Add 5 µL of Kinase Reaction Buffer containing the peptide substrate and [γ-³³P]ATP to the wells of a filter plate.

-

Add 2.5 µL of this compound (10 µM final concentration) or vehicle (DMSO).

-

Initiate the reaction by adding 2.5 µL of recombinant SRC kinase.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

-

Wash the filter plates three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plates and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control.

Conclusion

This technical guide provides a hypothetical yet representative overview of the off-target investigation for a novel 20S proteasome inhibitor, this compound. The presented data indicates that this hypothetical compound is a potent inhibitor of the 20S proteasome with high selectivity against a panel of common off-target kinases. The detailed experimental protocols offer a framework for the practical assessment of such compounds. A thorough understanding of the off-target profile is a critical component of the preclinical development of any targeted therapeutic, ensuring a better prediction of its safety and efficacy in future clinical applications.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis Using 20S Proteasome-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 20S Proteasome-IN-3 in Western blot analysis to study the ubiquitin-proteasome system (UPS). This document includes detailed protocols, data presentation, and visual diagrams to facilitate experimental design and execution.

Introduction to this compound

This compound is a chemical inhibitor that specifically targets the β5 subunit of the 20S proteasome.[1] The 20S proteasome is the catalytic core of the 26S proteasome, the primary enzymatic complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells.[2][3][4] The β5 subunit possesses chymotrypsin-like activity, which is a key proteolytic function of the proteasome.[2][3][4] By inhibiting the β5 subunit, this compound blocks the degradation of proteins targeted by the UPS, leading to their accumulation within the cell. This characteristic makes it a valuable tool for investigating the roles of specific proteins regulated by proteasomal degradation and for studying the overall function of the ubiquitin-proteasome pathway.

Mechanism of Action

The ubiquitin-proteasome pathway is a major system for controlled protein degradation, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded proteins.[3] Proteins destined for degradation are tagged with a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The 26S proteasome, an ATP-dependent complex, then unfolds and degrades the tagged protein into smaller peptides.

This compound acts by directly inhibiting the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core. This inhibition prevents the breakdown of polyubiquitinated proteins, causing them to accumulate. In a Western blot analysis, this accumulation can be visualized as an increase in the signal intensity of a specific protein of interest or as a smear of high-molecular-weight ubiquitinated proteins when probing with an anti-ubiquitin antibody.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | 20S Proteasome β5 subunit | [1] |

| IC50 | 1.64 μM | [1] |

| Primary Activity | Anti-tumor proliferation | [1] |

Signaling Pathway Diagram